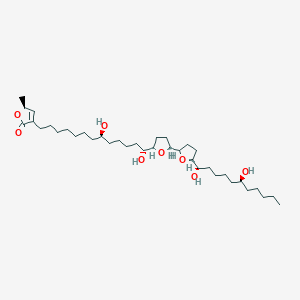

Purpurenin

Description

Properties

Molecular Formula |

C37H66O8 |

|---|---|

Molecular Weight |

638.9 g/mol |

IUPAC Name |

(2S)-4-[(8R,13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,6S)-1,6-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-8,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O8/c1-3-4-8-16-29(38)18-11-13-20-31(40)33-22-24-35(44-33)36-25-23-34(45-36)32(41)21-14-12-19-30(39)17-10-7-5-6-9-15-28-26-27(2)43-37(28)42/h26-27,29-36,38-41H,3-25H2,1-2H3/t27-,29-,30+,31-,32+,33+,34+,35+,36+/m0/s1 |

InChI Key |

MFGFWXCTLLADHW-IBOOTRSHSA-N |

Isomeric SMILES |

CCCCC[C@@H](CCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCC[C@@H](CCCCCCCC3=C[C@@H](OC3=O)C)O)O)O)O |

Canonical SMILES |

CCCCCC(CCCCC(C1CCC(O1)C2CCC(O2)C(CCCCC(CCCCCCCC3=CC(OC3=O)C)O)O)O)O |

Synonyms |

purpurenin |

Origin of Product |

United States |

Natural Occurrence and Biological Origin of Purpurenin

Identification of Plant Sources for Purpurenin Isolation

Annonaceous acetogenins (B1209576), including this compound, have been isolated from various parts of plants within the Annonaceae family, such as roots, stems, leaves, and seeds. mdpi.com

This compound was first identified and isolated from the seeds of Annona purpurea Moc. & Sessé ex Dunal. acs.orgnih.govresearchgate.netscience.govscience.govresearchgate.netacs.orgresearchgate.net This species, commonly known by names such as "soncoya," "sincuya," and "cabeza de negro," is a small tree native to Mexico, Central America, and parts of South America. mdpi.comwikipedia.org The seeds of A. purpurea have proven to be a rich source of various acetogenins. researchgate.netacs.orgnih.govmdpi.commdpi.com

In addition to this compound, other acetogenins isolated from Annona purpurea seeds include purpurediolin (B1249128), annoglaucin, bullatacin, squamocin (B1681989) (annonin I), motrilin (squamocin C), xylomatenin, and annonacin (B1665508) A. acs.orgnih.govmdpi.com Purpurediolin and this compound were described as two novel cytotoxic adjacent bis-tetrahydrofuran annonaceous acetogenins isolated from the seeds. acs.orgnih.gov

The Annona genus, part of the larger Annonaceae family, encompasses approximately 175 species, many of which are native to Brazil and tropical America. mdpi.com This genus is a significant source of annonaceous acetogenins. nih.govresearchgate.net By 2004, hundreds of annonaceous acetogenins had been identified from numerous Annona species. scielo.br

The distribution of acetogenins varies across different Annona species and even within different parts of the same plant. For instance, while this compound and purpurediolin were isolated from A. purpurea seeds, other acetogenins like rolliniastatin I, bullatacin, purpureacin, cherimoline, and sylvaticin (B1681847) have been identified in the leaves of A. purpurea. mdpi.com Annona muricata (soursop), another well-studied species in the genus, is also a rich source of acetogenins, with over 100 compounds isolated from its leaves, bark, seeds, roots, and fruits. nih.gov Studies on Annona atemoya, a hybrid of A. squamosa and A. cherimola, have also revealed the presence and distribution of acetogenins in its leaves, pulp, and seeds, with the highest concentrations and greatest diversity found in the seeds. mdpi.com

The structural characteristics of annonaceous acetogenins typically include a long aliphatic chain (35-37 carbon atoms) with a terminal methyl-substituted α,β-unsaturated γ-lactone ring, often featuring one, two, or three tetrahydrofuran (B95107) (THF) rings and several oxygenated functionalities along the chain. scielo.br this compound is described as an adjacent bis-tetrahydrofuran annonaceous acetogenin (B2873293). acs.orgnih.govresearchgate.net

Here is a table illustrating the isolation of this compound and other acetogenins from Annona purpurea:

| Plant Part | Isolated Acetogenins | Source |

| Seeds | This compound, Purpurediolin, Annoglaucin, Bullatacin, Squamocin, Motrilin, Xylomatenin, Annonacin A, Purpuracenin acs.orgnih.govmdpi.comnih.gov | acs.orgnih.govmdpi.comnih.gov |

| Leaves | Rolliniastatin I, Bullatacin, Purpureacin, Cherimoline, Sylvaticin | mdpi.com |

| Roots | Annopurpuricins A-E (new acetogenins) | mdpi.com |

Biogeographical and Ecological Context of this compound-Producing Organisms

Annona purpurea, the primary source of this compound, is native to tropical and subtropical regions of the Americas, specifically Mexico, Central America, and parts of South America. mdpi.comwikipedia.org The Annonaceae family as a whole is widely distributed throughout tropical and subtropical areas globally, with a high concentration of species in Brazil and tropical America. mdpi.comunil.ch

Ecological studies on Annona species in regions like the deciduous forests of Chiapas, Mexico, provide insights into their habitat and environmental interactions. researchgate.net Annona purpurea is found in these deciduous forest environments. researchgate.net Phenological studies indicate that A. purpurea exhibits a reproductive strategy, including flowering and fruiting, associated with the rainy season, while its foliation is also related to this period. researchgate.net The distribution and abundance of A. purpurea can be influenced by environmental factors. researchgate.net

The presence of acetogenins in Annonaceae plants is considered part of their secondary metabolism. scielo.br While the precise ecological functions of these compounds are not fully understood, their diverse bioactivities, including insecticidal properties reported for A. purpurea seed and leaf extracts, suggest potential roles in plant defense against herbivores and pathogens. mdpi.comscielo.br

| Species | Native Region | Ecological Notes |

| Annona purpurea | Mexico, Central America, parts of South America | Found in deciduous forests; reproductive cycle linked to rainy season. mdpi.comwikipedia.orgresearchgate.net |

| Annona genus | Tropical and Subtropical regions globally | Widely distributed, with many species in Brazil and tropical America. mdpi.comunil.ch |

| Annonaceae family | Pantropical to subtropical | Diverse family, primarily in tropical vegetation with trees biome type. unil.ch |

Biosynthesis and Metabolic Pathways of Purpurenin

Proposed Biosynthetic Routes for Annonaceous Acetogenins (B1209576)

The proposed biosynthetic pathway for Annonaceous acetogenins involves the modification of a long-chain fatty acid precursor. A key step in the biosynthesis is the formation of the characteristic tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) rings. mdpi.com It has been suggested that these cyclic ether structures are generated through the polyepoxidation of an unconjugated polyene, followed by a series of domino cyclization reactions. mdpi.com

Evidence supporting this pathway includes the isolation of acetogenins containing double bonds or epoxide groups that could serve as intermediates. For instance, coriadienin, an acetogenin (B2873293) with two double bonds, has been proposed as a biogenetic precursor to mono- and bis-THF acetogenins like coriacin. nih.gov Similarly, coronin, an acetogenin with one double bond and two epoxide groups, is suggested to be a key intermediate in the biogenesis of bis-THF acetogenins, potentially leading to compounds like neoannonin-B. thieme-connect.com The co-occurrence of these potential precursors within the Annona genus suggests that the epoxidation of double bonds may occur at different stages of the biosynthetic pathway. thieme-connect.com

The terminal α,β-unsaturated γ-lactone moiety, another defining feature of these compounds, is formed by the combination of the terminal carboxylic acid of the fatty acid precursor with a 2-propanol unit at the C-2 position. sysrevpharm.orgmdpi.com

A simplified proposed pathway can be summarized as follows:

Initiation with a C32 or C34 long-chain fatty acid. sysrevpharm.orgmdpi.com

Introduction of double bonds (forming polyenes). sysrevpharm.orgmdpi.com

Polyepoxidation of the double bonds. mdpi.com

Domino cyclization of epoxides to form THF or THP rings. mdpi.com

Formation of the terminal α,β-unsaturated γ-lactone. sysrevpharm.orgmdpi.com

Further modifications such as hydroxylation, acetylation, or ketoxylation along the chain. researchgate.net

Enzymatic Mechanisms Implicated in Purpurenin Formation

While detailed enzymatic studies specifically on this compound biosynthesis are limited in the provided search results, the general biosynthesis of Annonaceous acetogenins implies the involvement of several classes of enzymes. As the pathway is proposed to be polyketide-derived, polyketide synthases (PKSs) are likely involved in the initial assembly of the long hydrocarbon chain from smaller acyl-CoA units. However, direct experimental evidence for specific PKSs in Annonaceous acetogenin biosynthesis was not found in the provided snippets.

The formation of epoxide rings from double bonds would involve monooxygenases, likely cytochrome P450 enzymes. thieme-connect.com Subsequent cyclization reactions to form the THF or THP rings from these epoxides would be catalyzed by cyclases or similar enzymes facilitating intramolecular ether formation. The introduction of hydroxyl groups would involve hydroxylases. Enzymes responsible for the formation of the terminal γ-lactone ring and any subsequent modifications like acetylation or oxidation to ketones would also be part of the enzymatic machinery.

The co-existence of different acetogenin structures (with varying numbers and arrangements of rings and functional groups) within the same plant species suggests the presence of a suite of enzymes capable of catalyzing these diverse modifications of the basic fatty acid backbone.

Genetic Determinants of this compound Biosynthesis

The genetic basis for Annonaceous acetogenin biosynthesis is an area where detailed information is still emerging. The enzymes involved in the polyketide pathway, epoxidation, cyclization, and functional group modifications would be encoded by specific genes within the plant genome. Given that Annonaceous acetogenins are secondary metabolites exclusive to the Annonaceae family, the genes encoding these biosynthetic enzymes are likely specific to this plant family. scielo.brscielo.br

Studies on the genetic determinants of secondary metabolism in plants often involve the identification of gene clusters encoding the enzymes in a pathway, as well as regulatory genes such as transcription factors (e.g., MYB and bHLH proteins) that control the expression of these biosynthetic genes. nih.govfrontiersin.org While the specific genes and regulatory networks controlling this compound biosynthesis have not been explicitly detailed in the search results, research into the genetic basis of other plant secondary metabolites provides a framework for understanding how acetogenin biosynthesis might be genetically controlled. nih.govfrontiersin.org The conservation of certain acetogenins across different genera within the Annonaceae family implies potentially conserved biosynthetic pathways and, consequently, conserved genes. scielo.br

In Planta Metabolic Regulation and Accumulation of this compound

The biosynthesis and accumulation of secondary metabolites in plants, including Annonaceous acetogenins, are subject to complex metabolic regulation. This regulation can be influenced by various factors, including developmental stage, tissue type, and environmental conditions. nih.govfrontiersin.org

Annonaceous acetogenins are found in various parts of Annonaceae plants, including seeds, roots, leaves, bark, and fruits, but their distribution can vary. scielo.brmdpi.com The oily endosperm of seeds is often reported to have a high concentration of acetogenins. scielo.br This organ-specific distribution suggests that their biosynthesis and accumulation are regulated at the tissue level. scielo.br

The production of secondary metabolites is often linked to the plant's defense mechanisms and can be induced by external stresses, such as pathogens. nih.govfrontiersin.org While the search results did not specifically detail the environmental regulation of this compound, the broader context of Annonaceous acetogenins as bioactive compounds with pesticidal and cytotoxic properties suggests that their production might be influenced by environmental interactions. sysrevpharm.orgscielo.br

Metabolic regulation in plants involves intricate coordination mechanisms and regulatory networks. frontiersin.org Transcription factors play a crucial role in controlling the dynamics and output of gene expression in plant secondary metabolism, leading to optimal timing, amplitude, and tissue-specific expression of biosynthetic enzymes and subsequent metabolite accumulation. nih.govfrontiersin.org Mathematical models are increasingly used to investigate plant metabolic regulation networks and understand the patterns of secondary metabolism. frontiersin.org

Advanced Methodologies for Purpurenin Isolation, Purification, and Structural Research

Research-Scale Isolation and Purification Techniques

The isolation of purpurenin from its natural source, primarily the seeds of Annona purpurea, is a meticulous process that begins with extraction and is followed by a series of chromatographic separations to achieve the high degree of purity required for structural analysis and biological assays. acs.orgmdpi.com

The initial step in isolating this compound involves the extraction of the compound from the plant material. acs.org A common method is the use of a solvent mixture, such as chloroform-methanol (1:1), to extract a crude mixture of compounds from the dried and ground seeds of Annona purpurea. acs.org This crude extract contains a complex array of phytochemicals, including various acetogenins (B1209576), alkaloids, and other secondary metabolites. mdpi.comncl.edu.tw

Following the initial extraction, solvent partitioning is employed to separate compounds based on their differential solubility in immiscible solvents. researchgate.net For instance, the crude extract can be partitioned between hexane (B92381) and aqueous methanol (B129727). acs.org This strategy effectively separates the more polar acetogenins, like this compound, into the methanolic fraction, while less polar compounds are retained in the hexane layer. acs.org The effectiveness of each fraction is often monitored using bioassays, such as the brine shrimp lethality test, to guide the separation process towards the most biologically active components. acs.org

| Extraction & Partitioning Step | Solvent System | Purpose |

| Initial Extraction | Chloroform-Methanol (1:1) | To obtain a crude extract from Annona purpurea seeds. acs.org |

| Solvent Partitioning | Hexane / 10% H₂O in Methanol | To separate polar acetogenins (methanolic phase) from nonpolar compounds (hexane phase). acs.org |

Chromatography is the cornerstone for purifying this compound from the enriched fractions obtained after solvent extraction and partitioning. ijcrcps.comtandfonline.com Due to the presence of numerous structurally similar acetogenins, a combination of different chromatographic techniques is often required. tandfonline.com

Open column chromatography using silica (B1680970) gel is a fundamental technique for the fractionation of the active extract. ijcrcps.comscientific.netcabidigitallibrary.org The extract is loaded onto a column packed with silica gel, and a series of solvents or solvent mixtures of increasing polarity are used as the mobile phase to elute the compounds. ijcrcps.comcabidigitallibrary.org For acetogenins, typical solvent systems include gradients of hexane, chloroform, and ethyl acetate. ijcrcps.com The resulting fractions are often monitored by Thin-Layer Chromatography (TLC), and a specific spray reagent, such as Kedde's reagent, can be used to visualize the acetogenins, which appear as pinkish-purple spots. ijcrcps.com This allows for the pooling of fractions containing compounds with similar polarities for further purification.

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique essential for the final purification of this compound. acs.orgmdpi.com It is particularly effective for separating isomeric acetogenins that are difficult to resolve by other methods. tandfonline.commdpi.com Both normal-phase and reversed-phase HPLC can be employed. nih.gov

For the purification of this compound, a silica gel column has been used with a UV photodiode array detector set at a wavelength of 209-220 nm, as acetogenins lack a strong chromophore. acs.orgresearchgate.net In reversed-phase HPLC, a C18 column is commonly used with a mobile phase consisting of a methanol-water gradient. researchgate.netnih.gov The optimization of parameters such as the mobile phase composition, flow rate, and column temperature is crucial for achieving baseline separation of the target compound. nih.gov

| HPLC Parameter | Typical Conditions for Acetogenin (B2873293) Separation |

| Stationary Phase | Silica Gel or Reversed-Phase C18 (5 µm) acs.orgnih.gov |

| Mobile Phase | Methanol-Water gradient (for reversed-phase) researchgate.netnih.gov |

| Detection | UV at 210-220 nm nih.govresearchgate.net |

| Flow Rate | ~1.0 mL/min (analytical), scaled up for preparative nih.gov |

| Column Temperature | ~30°C nih.gov |

Countercurrent Chromatography (CCC) is a support-free liquid-liquid partition chromatography technique that has proven effective for the separation of Annonaceous acetogenins. tandfonline.comtandfonline.com This method avoids the irreversible adsorption of the sample onto a solid support, which can be a problem in other chromatographic techniques. nih.gov High-Speed Countercurrent Chromatography (HSCCC) has been successfully used to isolate major acetogenins from Annona atemoya seeds in a single step using a biphasic solvent system of heptane/ethyl acetate/methanol/water. tandfonline.com

While the direct application of CCC for the isolation of this compound has not been explicitly detailed, its success with other homologous and isomeric acetogenins suggests it is a highly promising and efficient alternative to traditional column chromatography for the large-scale purification of this compound. tandfonline.comtandfonline.comcapes.gov.br The selection of an appropriate biphasic solvent system is critical for a successful separation. tandfonline.com

Chromatographic Separation Methodologies

Advanced Spectroscopic Methods for Structural Elucidation Challenges

The structural elucidation of this compound, a complex molecule with multiple stereocenters, presents significant challenges that require the application of advanced spectroscopic techniques. acs.orgnih.gov The primary tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.orgweebly.com

The structure of this compound was determined through a combination of these spectral methods. acs.orgnih.gov High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was instrumental in establishing its molecular formula. acs.org One of the main challenges in the structural elucidation of acetogenins is determining the precise location of the various functional groups (hydroxyls, tetrahydrofuran (B95107) rings) along the long aliphatic chain. google.com A key strategy to overcome this is the analysis of the mass spectral fragmentation pattern of a derivatized form of the molecule, such as the tetra-trimethylsilyl (tetra-TMSi) derivative. acs.org

NMR spectroscopy, including 1D (¹H and ¹³C) and 2D techniques (like COSY, HSQC, and HMBC), provides detailed information about the connectivity of atoms and the stereochemistry of the molecule. acs.orgethz.ch However, the structural similarity among acetogenins, which often exist as complex mixtures of isomers, can lead to overlapping signals in NMR spectra, complicating the interpretation. tandfonline.com The presence of multiple chiral centers further adds to the complexity of assigning the relative and absolute stereochemistry. jst.go.jp Circular Dichroism (CD) spectroscopy can also be employed to help determine the absolute configuration of certain stereocenters. mdpi.com

Key Spectroscopic Data for this compound: acs.org

| Spectroscopic Technique | Information Obtained |

| HRFABMS | Determined the molecular formula (C₃₇H₆₆O₈). |

| FABMS | Confirmed the presence of four hydroxyl groups through sequential water loss. |

| MS of TMSi derivative | Established the positions of the bis-THF rings and hydroxyl groups along the alkyl chain. |

| ¹H and ¹³C NMR | Provided data on the chemical environment of each proton and carbon, revealing the core structure, including the α,β-unsaturated methyl γ-lactone. |

| 2D NMR (COSY, HETCOR) | Confirmed the connectivity between protons and carbons, helping to piece together the molecular structure. |

| IR Spectroscopy | Indicated the presence of hydroxyl (∼3418 cm⁻¹) and α,β-unsaturated methyl γ-lactone (∼1751 cm⁻¹) functional groups. |

The combination of these advanced spectroscopic methods, coupled with chemical derivatization, is essential to overcome the challenges inherent in elucidating the precise and complete structure of complex natural products like this compound. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the connectivity, functionality, and stereochemistry of natural products. hilarispublisher.comresearchgate.net In the investigation of this compound and related acetogenins, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are indispensable. acs.orgmdpi.com

¹H NMR spectra provide information on the chemical environment of protons, while ¹³C NMR spectra reveal the types of carbon atoms present (e.g., C, CH, CH₂, CH₃). mdpi.com For instance, in compounds structurally similar to this compound, characteristic signals in the ¹H NMR spectrum include those for the α,β-unsaturated γ-lactone moiety, with protons appearing at specific chemical shifts (δ), such as δ 6.99 (H-35) and 5.00 (H-36). acs.org The corresponding carbons in the ¹³C NMR spectrum resonate at distinct positions, for example, δ 173.9 (C-1) and 148.9 (C-35). acs.org

To assemble the molecular puzzle, researchers employ 2D NMR techniques:

COSY (Correlated Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It was used to establish correlations between protons, such as H-4 and H-3b, which helped confirm the position of a hydroxyl group at C-4 in related structures. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR: This technique correlates protons with the carbon atoms to which they are directly attached. acs.orgatlanchimpharma.com In this compound-type structures, it was used to link the oxymethine proton signals (δ 3.78-9.93 ppm) to their corresponding carbon signals in the THF ring system (δ 82.1-83.3 ppm). mdpi.com

The following table presents typical NMR data for key structural features found in this compound and closely related adjacent bis-tetrahydrofuran acetogenins. acs.org

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm) | Key Correlations (2D NMR) |

|---|---|---|---|

| 1 | 173.9 | - | HMBC with H-35, H-3 |

| 2 | 134.4 | - | HMBC with H-35, H-36 |

| 15 | 74.1 | 3.40 | HSQC with H-15; COSY with adjacent protons |

| 16 | 83.3 | ~3.80 | HSQC with H-16 |

| 19 | 82.5 | ~3.80 | HSQC with H-19 |

| 20 | 82.2 | ~3.80 | HSQC with H-20 |

| 35 | 148.9 | 6.99 | HSQC with H-35 |

| 36 | 77.4 | 5.00 | HSQC with H-36; COSY with H-37 |

| 37 | 19.1 | 1.40 | HSQC with H-37 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Complex Structure Assignment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight. hilarispublisher.com For complex molecules like this compound, High-Resolution Mass Spectrometry (HRMS) is particularly vital. innovareacademics.in Unlike standard MS, HRMS provides extremely accurate mass measurements, often to four decimal places, which makes it possible to determine the precise elemental composition and thus the molecular formula of a compound. innovareacademics.inmdpi.com

In the study of Annonaceous acetogenins, HRMS has been instrumental. For example, the molecular formula of Purpurediolin (B1249128), a compound isolated alongside this compound, was established as C₃₇H₆₆O₈ by High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS). acs.org Similarly, the formula for the related compound Annopurpuricin D was determined to be C₃₇H₆₆O₇ by HRMS with an ESI-TOF (Electrospray Ionization-Time of Flight) analyzer. mdpi.com

Beyond determining the molecular formula, the fragmentation patterns observed in the mass spectrum provide crucial structural clues. hilarispublisher.commdpi.com The way a molecule breaks apart upon ionization can indicate the location of specific functional groups. In the analysis of this compound-like compounds, the fragmentation pattern was used to position hydroxyl groups and the characteristic bis-THF (tetrahydrofuran) unit along the long aliphatic chain. mdpi.com The sequential loss of water molecules observed in the mass spectrum can also suggest the number of hydroxyl groups present in the structure. acs.org

| Compound | Technique | Determined Molecular Formula | Reference |

|---|---|---|---|

| Purpurediolin | HRFABMS | C₃₇H₆₆O₈ | acs.org |

| Annopurpuricin D | HRMS (ESI-TOF) | C₃₇H₆₆O₇ | mdpi.com |

Utility of Chemical Derivatization for Spectroscopic Analysis (e.g., TMSi derivatives)

Chemical derivatization involves the transformation of a compound into a new, related substance to enhance its suitability for a specific analytical method. nih.gov In the analysis of this compound and other acetogenins, the formation of trimethylsilyl (B98337) (TMSi) ethers is a common and highly effective strategy. This process involves reacting the hydroxyl (-OH) groups in the molecule with a silylating agent to form -OTMSi groups.

This derivatization serves several key purposes:

Confirmation of Functional Groups: The formation of a tetra-TMSi derivative of Purpurediolin confirmed the presence of four hydroxyl groups within its structure. acs.org

Improved Mass Spectrometric Analysis: TMSi derivatives are more volatile and produce clearer, more interpretable fragmentation patterns in mass spectrometry. The analysis of the mass spectra of TMSi derivatives of Annopurpuricins was critical for locating the hydroxyl groups and the bis-THF ring system. mdpi.com For example, a specific fragment ion at m/z 213 in the tri-TMSi derivative of a related compound was used to confirm the position of a hydroxyl group at C-4. mdpi.com

Enhanced Chromatographic Separation: Derivatization can improve the chromatographic properties of a compound, leading to better separation during techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

The use of TMSi derivatives is therefore a powerful ancillary technique that, when combined with MS and NMR, provides a more complete and confident structural assignment. acs.orgmdpi.com

Stereochemical Assignments in this compound Research

Determining the absolute stereochemistry—the precise three-dimensional arrangement of atoms at each chiral center—is one of the most challenging aspects of natural product chemistry. nih.govrsc.org For a complex molecule like this compound, which has multiple stereocenters, this is a critical step.

Several methods are employed to assign the stereochemistry of acetogenins:

Comparison with Known Compounds: A common initial approach is to compare the NMR spectral data (¹H and ¹³C shifts) and optical rotation values of the new compound with those of structurally related acetogenins whose stereochemistry has already been established. acs.org For example, the structure of Purpurediolin was recognized as being very similar to bullatetrocin, which provided important clues about its likely stereochemistry. acs.org

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the stereochemistry of chiral molecules. In the study of related Annopurpuricins, CD spectroscopy was used to determine the absolute configuration at the C-36 position. mdpi.com A negative n-π* Cotton effect and a positive π-π* Cotton effect observed in the CD spectrum clearly indicated an S configuration for this center in all the compounds tested. mdpi.com

Total Synthesis: The most definitive method for assigning the absolute configuration of a complex natural product is through total synthesis. rsc.orgmdpi.com This involves synthesizing one or more of the possible stereoisomers in the laboratory and then comparing the spectroscopic data (NMR, MS) and other physical properties (like optical rotation) of the synthetic compounds with those of the natural product. An exact match provides unambiguous proof of the structure and its complete stereochemistry. mdpi.com

Molecular Mechanisms and Biological Activities of Purpurenin in Vitro and Non Human in Vivo Models

Investigation of Purpurenin's Cytotoxic Activity in Cellular Models

This compound, a novel acetogenin (B2873293), has demonstrated significant cytotoxic activity in various in vitro studies. acs.org Its potential as an anticancer agent stems from its ability to induce cell death in a range of human tumor cell lines. acs.orgresearchgate.net

The cytotoxic effects of this compound and related acetogenins (B1209576) have been evaluated against several human solid tumor cell lines. acs.orgmdpi.com Notably, studies have included the biphasic mesothelioma (MSTO-211H), cervix adenocarcinoma (HeLa), and hepatocellular carcinoma (HepG2) cell lines. mdpi.com Research indicates a differential sensitivity among these cell lines to acetogenins, with HeLa cells often showing the highest sensitivity and MSTO-211H cells displaying the lowest. mdpi.com HepG2 cells typically exhibit an intermediate sensitivity. mdpi.com this compound, specifically, was shown to be potently cytotoxic against a panel of six human solid tumor cell lines in one study. acs.org

Table 1: Spectrum of Human Solid Tumor Cell Lines Investigated for this compound and Related Acetogenin Cytotoxicity

| Cell Line | Cancer Type |

|---|---|

| MSTO-211H | Biphasic Mesothelioma |

| HeLa | Cervix Adenocarcinoma |

| HepG2 | Hepatocellular Carcinoma |

This table lists the human solid tumor cell lines that have been utilized in studies investigating the cytotoxic properties of this compound and similar acetogenins. acs.orgmdpi.com

The cytotoxic activity of this compound and its analogs is markedly concentration-dependent. acs.org In vitro assays have demonstrated that these compounds can inhibit the growth of cancer cells at nanomolar concentrations. For instance, a related acetogenin, annopurpuricin A, exhibited GI50 values in the low to subnanomolar range against HeLa and HepG2 cells. mdpi.com Specifically, the GI50 values for HeLa cells were found to be significantly lower—ranging from approximately 17 to 400 times lower—than those for MSTO-211H cells. mdpi.com For HepG2 cells, the GI50 values were in the range of 0.45 to 2.5 nM. mdpi.com this compound itself was reported to have potent cytotoxic activity against six human solid tumor cell lines. acs.org

Table 2: Concentration-Dependent Cytotoxicity of Annopurpuricin A (a related acetogenin) in Human Cancer Cell Lines

| Cell Line | GI50 Value Range |

|---|---|

| HeLa | Low to subnanomolar |

| HepG2 | 0.45 to 2.5 nM |

| MSTO-211H | Significantly higher than HeLa and HepG2 |

This table summarizes the reported GI50 values for annopurpuricin A, illustrating the concentration-dependent efficacy and differential sensitivity across various cell lines. mdpi.com

Elucidation of this compound's Molecular Mechanism of Action

The cytotoxic effects of this compound and other annonaceous acetogenins are primarily attributed to their ability to interfere with cellular energy metabolism. researchgate.netmdpi.com The key molecular target identified for these compounds is mitochondrial complex I. researchgate.netmdpi.com

Annonaceous acetogenins are potent inhibitors of mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase. mdpi.comwikipedia.org This large multi-subunit enzyme is the first and largest complex in the mitochondrial electron transport chain. nih.govfrontiersin.org Its primary function is to catalyze the transfer of electrons from NADH to ubiquinone, a process coupled with the translocation of protons across the inner mitochondrial membrane. wikipedia.orgesrf.fr By inhibiting this complex, acetogenins effectively disrupt the electron flow within the respiratory chain. researchgate.net The binding of some acetogenins, like rolliniastatin-2, has been shown to cross-link to the ND2 subunit of complex I, indicating the importance of this subunit for quinone binding. wikipedia.org

The inhibition of mitochondrial complex I by compounds like this compound has a profound impact on cellular bioenergetics. mdpi.com The electron transport chain is central to oxidative phosphorylation, the primary process by which cells generate adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. nih.govbasicmedicalkey.com By blocking the initial step of this chain, this compound impairs the cell's ability to produce ATP through aerobic respiration. mdpi.comyoutube.com This disruption of the ATP-ADP cycle leads to a significant decrease in the cellular energy supply. basicmedicalkey.com The majority of cellular ATP is synthesized through oxidative phosphorylation, and its disruption forces cells to rely on less efficient anaerobic pathways, such as glycolysis, for energy production. nih.govyoutube.com

The consequence of inhibiting mitochondrial complex I extends beyond just reduced ATP synthesis; it leads to a state of cellular deenergization and broader mitochondrial dysfunction. mdpi.comnih.gov This dysfunction is characterized by an impaired ability of the mitochondria to maintain the proton gradient across the inner membrane, which is essential for ATP synthesis. numberanalytics.commdpi.com The disruption of this critical function can trigger a cascade of events leading to cell death. nih.govijbs.com Mitochondrial dysfunction is increasingly recognized as a key factor in the pathology of various diseases. numberanalytics.commdpi.com The inability to maintain mitochondrial homeostasis can lead to increased production of reactive oxygen species (ROS) and the activation of apoptotic pathways. frontiersin.orgmdpi.com

Induction of Programmed Cell Death Pathways

Programmed cell death, a crucial mechanism for eliminating cancerous cells, is a key area of investigation for potential anti-cancer agents. While the broader class of annonaceous acetogenins is known to induce these pathways, specific data for this compound is not extensively detailed.

Apoptosis Induction (e.g., Caspase Activation, Bcl-2 Family Modulation)

Apoptosis, or programmed cell death, is a critical pathway for cancer therapy. It involves a cascade of events, including the activation of caspases and the modulation of the Bcl-2 family of proteins. nih.govwikipedia.org The Bcl-2 family, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, plays a pivotal role in regulating mitochondrial membrane permeability and the initiation of the intrinsic apoptotic pathway. researchgate.netqiagen.comnih.govnih.gov Activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) leads to the cleavage of cellular substrates, culminating in cell death. wikipedia.orgplos.orgfrontiersin.orgmedsci.org

While it is generally reported that annonaceous acetogenins can induce apoptosis, specific studies detailing the direct effects of this compound on caspase activation or the modulation of specific Bcl-2 family proteins are not available in the reviewed literature.

Cell Cycle Arrest (e.g., G1, G2/M phases)

The cell cycle is a series of events that leads to cell division and replication. Arresting the cell cycle at specific checkpoints, such as the G1 or G2/M phases, is a common mechanism of action for many anti-cancer compounds, preventing the proliferation of malignant cells. nih.govnih.govmdpi.combotany.onewikipedia.org

Although the class of annonaceous acetogenins has been associated with the ability to induce cell cycle arrest, specific experimental data demonstrating the phase at which this compound arrests the cell cycle (G1 or G2/M) is not explicitly available in the current body of scientific literature.

Other Investigated Cellular and Subcellular Targets

Beyond apoptosis and cell cycle arrest, anti-cancer agents can exert their effects through various other cellular and subcellular targets. slideshare.netnih.govukm.my These can include a wide range of proteins and pathways crucial for cancer cell survival and proliferation.

Currently, there is no specific information available from the reviewed sources that identifies or describes other distinct cellular or subcellular targets of this compound.

In Vivo Efficacy Studies of this compound in Non-Human Models (e.g., Xenograft Models)

In vivo studies, particularly those using xenograft models where human tumor cells are implanted into immunocompromised animals, are crucial for evaluating the therapeutic potential of an anti-cancer compound in a living organism. biorxiv.orgnih.govbiorxiv.orgcriver.comelifesciences.org

Assessment of Tumor Growth Modulation

A primary endpoint in preclinical in vivo studies is the assessment of a compound's ability to inhibit or regress tumor growth. This provides a critical measure of its potential anti-cancer efficacy.

There are currently no published in vivo studies on this compound that assess its effect on tumor growth modulation in xenograft or other non-human models.

Impact on Physiological Biomarkers in Model Systems

The analysis of physiological biomarkers in in vivo models can provide insights into a compound's mechanism of action, its effects on the host organism, and potential indicators of therapeutic response or toxicity. nih.govnih.govifremer.frresearchgate.netmdpi.com

Specific studies on the impact of this compound on physiological biomarkers in any non-human model systems have not been reported in the available scientific literature.

Structure Activity Relationship Sar Studies and Analogue Synthesis for Mechanistic Probing

Analysis of Structural Features Critical for Purpurenin's Bioactivity

The potency of this compound as a cytotoxic agent is not attributed to a single molecular fragment but rather to the synergistic interplay of its core structural components. These include the tetrahydrofuran (B95107) (THF) ring system, a terminal α,β-unsaturated γ-lactone, hydroxyl groups, and the length of the aliphatic chain, all arranged with a specific stereochemistry.

The THF rings are thought to act as a hydrophilic anchor, facilitating the molecule's interaction with the polar ends of phospholipids (B1166683) in cell membranes. scribd.com This anchoring is believed to optimize the orientation and conformation of the entire acetogenin (B2873293) molecule for effective interaction with its primary target, the mitochondrial Complex I (NADH: ubiquinone oxidoreductase). scribd.compsu.edu Studies comparing acetogenins (B1209576) with and without THF rings have suggested a crucial role for these cyclic ethers in the observed biological activity. mdpi.com For instance, the lack of cytotoxicity in some acetogenins lacking THF rings points to their importance. mdpi.com The specific arrangement, such as the adjacent bis-THF core found in this compound, is a common feature among highly potent acetogenins. thegoodscentscompany.com

Table 1: Comparison of Acetogenin Cores and Bioactivity

| Acetogenin Type | Core Structure | General Bioactivity |

| This compound | Adjacent bis-THF | High Cytotoxicity thegoodscentscompany.com |

| Annonacin (B1665508) | Mono-THF | Cytotoxic researchgate.net |

| Acetogenin 5 (from A. purpurea) | Epoxide system (no THF) | Lacks cytotoxicity mdpi.com |

The α,β-unsaturated γ-lactone ring at the terminus of the aliphatic chain is another critical pharmacophore for the bioactivity of this compound and related acetogenins. nih.gov This moiety functions as a Michael acceptor, capable of reacting with nucleophilic residues, such as the sulfhydryl groups of cysteine in proteins. nih.govmdpi.comnih.gov This covalent modification of key cellular proteins is a proposed mechanism for their biological effects. mdpi.com

Research has demonstrated that the α,β-unsaturated carbonyl system is essential for activity. mdpi.com For example, the reduction of this double bond in analogues of other natural products leads to a loss of bioactivity, confirming the importance of its electrophilic nature. nih.gov This reactive group has been implicated in the inhibition of various cellular targets, including the signal transducer and activator of transcription 3 (Stat3) pathway, which is involved in cell proliferation and apoptosis. nih.gov The terminal lactone is considered part of the molecular domain that interacts directly with the active site of enzymes like mitochondrial Complex I. scribd.com

The presence, number, and position of hydroxyl groups along the aliphatic chain and flanking the THF rings also modulate the bioactivity of acetogenins. mdpi.com These hydroxyl groups can form hydrogen bonds, influencing the molecule's solubility, membrane permeability, and interaction with target proteins. scribd.comdiva-portal.org However, a simple correlation between the total number of hydroxyl groups and cytotoxicity is not always observed. mdpi.com For example, comparing compounds with similar carbon skeletons but differing numbers of hydroxyls does not always reveal significant differences in their biological effects, suggesting a more complex relationship. mdpi.com

Stereochemistry, the three-dimensional arrangement of atoms, is a crucial determinant of the biological activity of this compound and other acetogenins. numberanalytics.comnih.govnih.govijpsjournal.commhmedical.com The numerous chiral centers within the molecule, particularly in the bis-THF system and at the hydroxyl-bearing carbons, give rise to a specific spatial architecture. psu.edu This defined 3D shape is vital for the precise "fit" of the molecule into the binding sites of its biological targets. numberanalytics.commhmedical.com

The relative configuration of the THF system in this compound has been established as erythro/trans/threo/trans/erythro. mdpi.com Alterations in the stereochemistry of the THF core in related acetogenins have been shown to affect their cytotoxicity, highlighting the importance of this specific arrangement. The absolute configuration of the carbinol centers (carbon atoms bonded to hydroxyl groups) also significantly influences bioactivity. mdpi.com Even subtle changes in the stereochemistry can lead to dramatic differences in how the molecule interacts with enzymes and receptors, potentially rendering an isomer inactive or less potent. numberanalytics.comnih.govnih.gov This stereospecificity is a key factor in the drug-like properties of these natural products. nih.gov

Chemical Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of complex natural products like this compound is a critical tool for structure-activity relationship (SAR) studies. mdpi.com It allows chemists to systematically modify different parts of the molecule to understand their contribution to its biological profile and to develop new compounds with improved properties. mdpi.comnih.gov

Modifying the this compound scaffold involves several synthetic strategies targeting its key structural components. These modifications aim to probe the pharmacophore and enhance desired biological activities.

Modification of the Lactone Ring: Strategies include the reduction of the α,β-unsaturated double bond to assess its role as a Michael acceptor or its complete replacement with other functional groups. nih.gov Regioselective oxidation can also be used to alter the lactone ring's position or structure. nih.gov

Alteration of the THF Core: Synthetic approaches can be designed to change the number of THF rings, their relative positions (e.g., adjacent vs. non-adjacent), or their stereochemistry. This is often the most challenging part of the synthesis due to the density of stereocenters.

Variation of the Aliphatic Chain and Hydroxyl Groups: The length of the aliphatic chain can be systematically varied. Hydroxyl groups can be blocked (e.g., through methylation or acetylation), removed, or their stereochemistry inverted to study the impact of hydrogen bonding and specific chiral interactions on activity. diva-portal.org

Derivatization for Targeted Delivery: Functional groups can be appended to the scaffold to create prodrugs or targeted agents. For example, biotinylation has been used to create derivatives of other acetogenins to study their cellular uptake and mechanism of action.

These synthetic efforts provide a library of related compounds that, when tested in biological assays, generate crucial SAR data. nih.gov This information is invaluable for understanding the molecular basis of this compound's cytotoxicity and for the rational design of new, potentially therapeutic agents. nih.govrsc.org

Table 2: Common Strategies for Modifying Natural Product Scaffolds

| Modification Strategy | Target Moiety | Purpose | Representative Citation |

| Esterification/Amidation | Carboxylic Acids / Amines | Create derivatives, prodrugs | nih.gov |

| Reduction/Oxidation | Lactone, Hydroxyls | Probe role of specific functional groups | nih.gov |

| Glycosylation | Aglycone | Modify solubility, target interaction | nih.gov |

| Alkylation/Acylation | Hydroxyls, Amines | Block hydrogen bonding, alter polarity | diva-portal.org |

| Cyclization | Aliphatic Chains | Construct ring systems (e.g., piperidines) | mdpi.com |

| Cross-Coupling Reactions | Aromatic/Alkenyl Halides | Introduce new substituents | mdpi.com |

Evaluation of Synthesized Analogues for Altered Biological Profiles

The evaluation of synthesized analogues of Annonaceous acetogenins, the class to which this compound belongs, has been a cornerstone of SAR studies. By systematically modifying the this compound scaffold, researchers can identify the chemical moieties essential for its biological activity.

Key Structural Modifications and Their Impact:

Annonaceous acetogenins are characterized by a long aliphatic chain containing tetrahydrofuran (THF) rings and terminating in a γ-lactone ring. SAR studies on this class of compounds have revealed several key structural features that are critical for their bioactivity, particularly their potent cytotoxicity against tumor cells.

Tetrahydrofuran (THF) Ring System: The number, position, and stereochemistry of the THF rings significantly influence the biological potency. For instance, in studies of various Annonaceous acetogenins, analogues with two adjacent (bis-adjacent) THF rings have demonstrated greater potency compared to those with a single THF ring or two non-adjacent rings. nih.gov The specific stereochemistry of the ring system, such as a threo-trans-threo-trans-erythro configuration, has been associated with very high potency in inhibiting the growth of multidrug-resistant cancer cells. nih.gov

Hydroxyl Groups: The presence and location of hydroxyl groups along the carbon chain and flanking the THF rings are crucial for activity. The addition of hydroxyl groups, up to a certain number, appears to enhance the inhibitory activity of these compounds. nih.gov

α,β-Unsaturated γ-Lactone Ring: This terminal moiety is a critical contributor to the high potency of many acetogenins. doi.org Analogues where this feature is altered or absent often show a significant decrease in activity.

Alkyl Chain Spacer: The length of the carbon chain separating the THF ring system from the terminal lactone is another determinant of activity. An optimal spacer length of 13 carbon atoms has been identified for maximal potency in certain acetogenin series. nih.gov

Biological Evaluation of Synthetic Analogues:

The synthesis of this compound analogues and related acetogenins allows for direct testing of these SAR hypotheses. For example, simplified analogues where the complex bis-THF core is replaced with more synthetically accessible structures like ethylene (B1197577) glycol or catechol ethers have been created. nih.gov While these simplified analogues generally exhibit lower cytotoxic activity than the natural, more complex acetogenins, they provide valuable insights into the structural requirements for bioactivity. nih.gov

The cytotoxic activity of these analogues is typically evaluated against various cancer cell lines. The data from these assays, often presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), allows for a quantitative comparison of the potency of different analogues.

Table 1: Illustrative Biological Activity of Annonaceous Acetogenin Analogues

| Analogue Type | Structural Modification | Representative Biological Activity (Example) | Reference |

| Natural Acetogenin (e.g., Bullatacin) | Bis-adjacent THF rings, specific stereochemistry | High cytotoxicity against various cancer cell lines | nih.gov |

| Simplified Analogue | Replacement of bis-THF core with ethylene glycol ether | Reduced cytotoxic activity compared to natural acetogenins | nih.gov |

| Simplified Analogue | Replacement of bis-THF core with catechol ether | More effective than ethylene glycol derivatives, showed effects on cell cycle | nih.gov |

| Modified Side Chain | Alteration of the alkyl chain length | Activity is sensitive to the spacer length between the THF and lactone moieties | nih.gov |

| Modified Lactone | Saturation of the α,β-unsaturated lactone | Significantly reduced biological activity | doi.org |

This table is illustrative and based on findings from the broader class of Annonaceous acetogenins, as specific data for this compound analogues is limited.

Computational Approaches in this compound SAR Modeling (e.g., QSAR)

Computational modeling has become an indispensable tool for understanding and predicting the SAR of complex natural products like this compound. Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, aims to build mathematical relationships between the chemical structure of a compound and its biological activity. nih.gov

While specific QSAR models for this compound are not widely reported in the literature, computational studies on the broader class of Annonaceous acetogenins provide a framework for how such models could be developed. These studies often involve molecular docking and molecular dynamics (MD) simulations to investigate how these molecules interact with their biological targets, such as Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. researchgate.netresearchgate.net

Molecular Docking and Simulation:

Target Identification: The primary mechanism of action for many Annonaceous acetogenins is the inhibition of Complex I. researchgate.net Computational studies often start by creating a three-dimensional model of this enzyme.

Docking Studies: Researchers can then computationally "dock" this compound and its analogues into the active site of the target protein. These simulations predict the preferred binding orientation and calculate a binding energy or score, which can be correlated with experimental activity. researchgate.nettandfonline.com For instance, a study involving 76 different acetogenins used molecular docking to identify compounds with the highest binding affinity to the DNMT1 protein. tandfonline.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the stability of the ligand-protein complex over time. This provides a more dynamic picture of the interactions and can help to refine the understanding of the binding mode. researchgate.nettandfonline.com

QSAR Model Development:

A QSAR model for this compound would typically involve the following steps:

Data Collection: A dataset of this compound analogues with their experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: For each analogue, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) would be calculated.

Model Building: Statistical methods or machine learning algorithms would be used to create a mathematical equation that relates the descriptors to the biological activity. oncodesign-services.commdpi.com

Model Validation: The predictive power of the QSAR model would be rigorously tested to ensure its reliability. mdpi.com

The resulting QSAR model could then be used to predict the activity of new, unsynthesized this compound analogues, thereby guiding the design of more potent and selective compounds. nih.gov

Analytical Chemistry Approaches for Purpurenin Quantification and Profiling in Research Matrices

Quantitative Methods for Purpurenin in Biological Samples (Non-Human)

Quantitative analysis of this compound, a non-volatile acetogenin (B2873293), in non-human biological samples such as plant tissues relies heavily on a combination of chromatographic separation and sensitive detection techniques.

Chromatography is the cornerstone for isolating and quantifying this compound from the complex mixture of compounds present in crude plant extracts. acs.org The choice of technique depends on the specific analytical goal, whether it is purification, quantification, or analysis of related compounds.

High-Performance Liquid Chromatography (HPLC) is the principal technique for the separation and purification of this compound from Annona purpurea seed extracts. acs.org Due to the presence of an α,β-unsaturated γ-lactone chromophore in its structure, this compound can be detected by UV detectors. acs.orggoogle.com A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is particularly useful as it can acquire a UV spectrum for the eluting peak, aiding in peak identification and purity assessment. acs.org

In the initial isolation of this compound, researchers utilized a preparative HPLC system with a silica (B1680970) gel column and a UV-DAD detector set to monitor wavelengths between 209-220 nm. acs.org For quantitative analysis, a validated HPLC method would be developed, typically using a reverse-phase column (e.g., C18) and a suitable mobile phase, allowing for the determination of this compound concentration against a calibrated standard curve. researchgate.net Coupling HPLC with Mass Spectrometry (MS) provides an even higher level of specificity and sensitivity, enabling definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern, which is crucial when analyzing complex biological matrices. acs.orgnih.gov

Table 1: Example HPLC Parameters for this compound Isolation

| Parameter | Specification | Source |

| Instrument | Waters HPLC equipped with a UV photodiode array detector | acs.org |

| Column | Silica gel column (19 mm i.d. × 300 mm) | acs.org |

| Detection | UV photodiode array detector (DAD) | acs.org |

| Wavelength | 209−220 nm | acs.org |

| Application | Preparative separation of this compound from fractionated seed extract | acs.org |

This compound itself is a large, non-volatile acetogenin and is therefore not amenable to direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). thermofisher.com However, GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds that may be present in the same biological matrix, such as the seeds of Annona purpurea. thermofisher.comphcogj.com This technique can be used to profile the volatile composition of the plant extract, which may include fatty acids, terpenes, and other small molecules. biomedpharmajournal.orgcmbr-journal.com Analyzing these related volatile compounds can provide a more comprehensive chemical profile of the source material from which this compound is isolated. The process involves vaporizing the sample, separating the components on a GC column, and then detecting them with a mass spectrometer. cmbr-journal.com

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound in research settings. acs.orgspringernature.com It is widely used to monitor the progress of extraction and fractionation steps, as well as to check the purity of isolated fractions. acs.org For Annonaceous acetogenins (B1209576) like this compound, specific spray reagents can be used for detection. Kedde's reagent, for instance, reacts with the α,β-unsaturated γ-lactone ring common to many acetogenins to produce a characteristic colored spot, allowing for their specific visualization on the TLC plate. springernature.com While primarily qualitative, TLC can provide semi-quantitative estimates of concentration by comparing the size and intensity of the sample spot to those of known standards. google.com In the initial research, TLC was employed to monitor the completion of a chemical reaction to prepare a derivative of a related compound for structural analysis. acs.org

UV-Vis spectrophotometry offers a straightforward method for quantifying purified this compound in solution. nih.govmeasurlabs.com This technique is based on the principle that the amount of light absorbed by a chromophore-containing compound at a specific wavelength is directly proportional to its concentration (Beer-Lambert law). scienceopen.com this compound's structure includes an α,β-unsaturated γ-lactone, which acts as a chromophore, exhibiting a characteristic UV absorption maximum. acs.org

To perform a quantitative analysis, a calibration curve is first generated by measuring the absorbance of several standard solutions of known this compound concentrations at its wavelength of maximum absorbance (λmax). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the standard curve. scienceopen.com This method is most effective for purified samples, as the presence of other UV-absorbing compounds in a complex mixture would interfere with the measurement and lead to inaccurate results. measurlabs.comresearchgate.net

Table 2: Spectroscopic Properties of this compound for Potential Quantification

| Property | Value/Description | Relevance for Quantification | Source |

| UV Absorption | Exhibits UV absorption due to the α,β-unsaturated γ-lactone moiety. | The basis for spectrophotometric quantification. | acs.org |

| Infrared (IR) Absorption | ~1751 cm⁻¹ | Confirms the presence of the α,β-unsaturated methyl γ-lactone functional group. | acs.org |

Chromatographic Techniques for Separation and Detection

Sample Preparation and Matrix Effects in this compound Analysis

The effective analysis of this compound from its natural source, Annona purpurea seeds, is highly dependent on the sample preparation protocol. phenomenex.comthermofisher.com The goal of sample preparation is to extract this compound from the solid matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. organomation.comnih.gov

The initial step typically involves grinding the seeds to a fine powder to increase the surface area for extraction. organomation.com In the discovery of this compound, the dried seeds were extracted with a chloroform-methanol (1:1) solvent mixture. acs.org This crude extract is complex, containing a wide array of compounds including lipids, oils, and other acetogenins, which constitute the sample matrix. acs.org

These matrix components can significantly interfere with analysis, a phenomenon known as the "matrix effect." In HPLC, co-eluting matrix components can suppress or enhance the detector response or interfere with peak separation. thermofisher.com In spectrophotometry, any matrix component that absorbs at the same wavelength as this compound will lead to an overestimation of its concentration. measurlabs.com

To mitigate these effects, various cleanup steps are employed:

Solvent Partitioning (Liquid-Liquid Extraction): The crude extract is partitioned between two immiscible solvents, such as methanol (B129727)/water and hexane (B92381). This separates compounds based on their polarity. In the case of this compound, the active components were concentrated in the methanolic fraction. acs.org

Column Chromatography: The active fraction is further purified using open column chromatography with a stationary phase like silica gel and eluting with solvents of increasing polarity. acs.org

Solid-Phase Extraction (SPE): A more modern and efficient technique where the sample is passed through a cartridge containing a solid adsorbent. The adsorbent selectively retains either the analyte or the interferences, which are then washed away, allowing for a cleaner, more concentrated sample. thermofisher.com

Table 3: Overview of Sample Preparation for this compound Isolation

| Step | Technique | Purpose | Source |

| 1. Extraction | Solvent extraction with Chloroform-Methanol (1:1) | To extract a broad range of compounds, including this compound, from the ground seeds. | acs.org |

| 2. Partitioning | Liquid-liquid partitioning (Hexane and 10% H₂O in MeOH) | To separate polar compounds (including this compound) from non-polar lipids and fats. | acs.org |

| 3. Fractionation | Open column chromatography (Silica gel) | To separate the methanolic fraction into simpler mixtures based on polarity. | acs.org |

| 4. Final Purification | High-Performance Liquid Chromatography (HPLC) | To isolate pure this compound from the active fractions. | acs.org |

Metabolomics and Profiling of this compound in Biological Systems

The comprehensive analysis of endogenous and exogenous molecules in biological systems, known as metabolomics, is a powerful tool for understanding the intricate interactions of chemical compounds within a living organism. While specific metabolomics studies focusing exclusively on this compound are not extensively documented in publicly available research, the broader class of Annonaceous acetogenins, to which this compound belongs, has been the subject of such investigations. These studies provide valuable insights into the potential metabolic impact and analytical profiling of this compound in biological matrices.

Metabolomic approaches, particularly those utilizing high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), are instrumental in identifying and quantifying the changes in small-molecule metabolites within cells and biofluids following exposure to a compound. nih.govmdpi.com This allows researchers to elucidate the mechanisms of action and the biochemical pathways affected by the compound.

Research Findings from Annonaceous Acetogenins Metabolomics

Studies on Annonaceous acetogenins have demonstrated their significant impact on cellular metabolism, particularly in cancer cell lines. A key analytical technique employed in these studies is ultra-flow liquid chromatography coupled to quadrupole-time-of-flight mass spectrometry (UFLC-Q-TOF-MS), which allows for the sensitive and accurate detection of a wide range of metabolites. nih.gov

One such study investigated the effects of Annonaceous acetogenins on multidrug-resistant human mammary adenocarcinoma cells (MCF-7/Adr). The metabolomic analysis identified 23 potential biomarkers that were significantly altered following treatment with these compounds. The metabolic pathways most affected included:

Arginine and proline metabolism

Glycerophospholipid metabolism

Taurine and hypotaurine (B1206854) metabolism

Alanine, aspartate, and glutamate (B1630785) metabolism

D-Glutamine and D-glutamate metabolism nih.gov

These findings suggest that Annonaceous acetogenins exert their cytotoxic effects by disrupting key metabolic processes essential for cancer cell survival and proliferation.

Another non-targeted metabolomic analysis on multidrug-resistant hepatocellular carcinoma cells (SMMC 7721) treated with Annonaceous acetogenins revealed significant regulation of sphingolipid metabolism, as well as arginine, glutathione, and proline metabolism. researchgate.net This underscores the potential of these compounds to reverse drug resistance by modulating cellular metabolic pathways.

The analytical methods used in these studies are highly sophisticated, often involving high-performance liquid chromatography (HPLC) for separation, followed by high-resolution mass spectrometry (HRMS) for detection and identification of metabolites. mdpi.com For instance, the chemical characterization of acetogenin-rich fractions from Annona coriacea was performed using HPLC coupled with electrospray ionization and high-resolution mass spectrometry/tandem mass spectrometry (HPLC-ESI-HRMS/MS). mdpi.com

Analytical Techniques for Quantification

The quantification of Annonaceous acetogenins, including this compound, in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) is a commonly used technique for the simultaneous determination of multiple acetogenins. nih.gov An established HPLC method for quantifying ten different Annonaceous acetogenins utilized a reversed-phase C18 column with a methanol and deionized water gradient, and detection at 220 nm. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers even greater sensitivity and selectivity for quantifying therapeutic compounds in biological fluids. nih.govnih.gov This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry, allowing for the detection of analytes at very low concentrations. eag.commeasurlabs.comcreative-proteomics.com

The following interactive data tables summarize the key findings from metabolomics studies on Annonaceous acetogenins and the analytical parameters used for their quantification.

Table 1: Affected Metabolic Pathways by Annonaceous Acetogenins in Cancer Cells

| Metabolic Pathway | Cell Line | Key Findings | Reference |

| Arginine and proline metabolism | MCF-7/Adr | Significantly altered, suggesting disruption of amino acid metabolism. | nih.gov |

| Glycerophospholipid metabolism | MCF-7/Adr | Perturbation indicates effects on cell membrane composition and signaling. | nih.gov |

| Taurine and hypotaurine metabolism | MCF-7/Adr | Changes suggest an impact on oxidative stress regulation. | nih.gov |

| Alanine, aspartate and glutamate metabolism | MCF-7/Adr | Disruption points to altered energy metabolism and neurotransmitter synthesis. | nih.gov |

| D-Glutamine and D-glutamate metabolism | MCF-7/Adr | Indicates interference with nitrogen metabolism and cellular biosynthesis. | nih.gov |

| Sphingolipid metabolism | SMMC 7721 | Regulation suggests a role in reversing multidrug resistance. | researchgate.net |

| Glutathione metabolism | SMMC 7721 | Alterations point to an impact on cellular detoxification and redox balance. | researchgate.net |

Table 2: Analytical Parameters for Annonaceous Acetogenin Quantification

| Analytical Technique | Column | Mobile Phase | Detection Method | Application | Reference |

| HPLC | Agilent Zorbax Extend reversed-phase C18 (250 mm × 4.6 mm, 5 μm) | Methanol and Deionized Water (gradient) | Diode-Array Detector (220 nm) | Simultaneous determination of ten acetogenins in plant extracts. | nih.gov |

| HPLC-ESI-HRMS/MS | NST 18 (4.6 mm × 100 mm, 5.0 μm) | Deionized Water and Acetonitrile (with 0.1% formic acid, gradient) | ESI-HRMS/MS | Chemical characterization of acetogenins in Annona coriacea fractions. | mdpi.com |

| UFLC-Q-TOF-MS | Not specified | Not specified | Q-TOF-MS | Metabolomic analysis of cancer cells treated with acetogenins. | nih.gov |

Ecological and Biotechnological Research Perspectives of Purpurenin

Purpurenin as a Natural Defense Mechanism (e.g., Insecticidal Activity)

Plants produce a vast array of secondary metabolites that are not essential for their primary growth and development but play a crucial role in their interaction with the environment. mdpi.com These compounds often serve as a defense against herbivores, pathogens, and other environmental stressors. pugdundeesafaris.combritannica.com Annonaceous acetogenins (B1209576), the class of compounds to which this compound belongs, are recognized for their potent biological activities, including insecticidal properties. google.com

The presence of compounds like this compound in plants, such as those from the Annona genus, is indicative of a natural defense strategy. google.comjst.go.jp These chemical defenses can deter feeding by insects or exhibit direct toxicity, thereby protecting the plant from predation. The insecticidal activity of annonaceous acetogenins has been demonstrated against various insect species, highlighting their ecological significance as a protective agent for the plant. jst.go.jpthegoodscentscompany.com While direct studies on the insecticidal activity of this compound are part of the broader research into annonaceous acetogenins, this class of compounds is known to be effective against both insecticide-susceptible and -resistant insects. thegoodscentscompany.com

Potential for Sustainable Production of this compound

The reliance on harvesting from natural plant sources for compounds like this compound can be inefficient and ecologically unsustainable due to factors such as slow plant growth and low compound concentrations. nih.gov Biotechnological approaches offer a promising alternative for the consistent and scalable production of valuable plant-derived metabolites. elsevier.comnih.gov

Plant cell culture is a well-established technique for producing secondary metabolites in a controlled laboratory environment, independent of geographical and seasonal variations. nih.govmdpi.com This method involves growing plant cells, tissues, or organs on a nutrient medium under sterile conditions. nih.gov For research on this compound, establishing in vitro cultures of producing plants, such as Annona purpurea, would be a critical step. science.govresearchgate.net

These cultures can serve as a continuous and reliable source of this compound for research purposes, including detailed studies of its biological activities and biosynthetic pathway. nih.gov Furthermore, cell cultures allow for the manipulation of culture conditions and the application of elicitors—substances that can stimulate the production of secondary metabolites—to enhance yields. mdpi.com

Metabolic engineering and synthetic biology offer powerful tools to enhance the production of desired natural products. frontiersin.org This involves modifying the genetic makeup of an organism to optimize the metabolic pathways responsible for producing the target compound. frontiersin.org A key strategy is to engineer the biosynthetic pathway of this compound in a microbial or plant host. rutgers.edudtu.dk

This process typically involves:

Elucidation of the Biosynthetic Pathway: Identifying the specific genes and enzymes responsible for the synthesis of this compound within the native plant. frontiersin.org

Heterologous Expression: Transferring the identified genes into a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae (yeast), which can be grown quickly and cost-effectively. nih.govnih.gov

Pathway Optimization: Modifying the host's metabolism to increase the availability of precursor molecules and enhance the efficiency of the newly introduced pathway. rutgers.edu

By engineering the biosynthetic pathway, it is possible to achieve high-yield, sustainable, and economically viable production of this compound and other valuable acetogenins. chemgineering.comnih.govscielo.br

Mentioned Compounds

Future Research Trajectories and Interdisciplinary Perspectives on Purpurenin

Unexplored Biological Activities and Mechanisms in Non-Human Models

While the cytotoxic effects of Purpurenin are established, a vast landscape of its biological activities remains to be explored. Future research will likely delve into its effects on various non-human models to elucidate novel mechanisms of action and potential therapeutic applications beyond oncology.

Initial studies have demonstrated that acetogenins (B1209576), the class of compounds to which this compound belongs, exhibit potent cytotoxic activity against various cancer cell lines. nih.govfrontiersin.org For instance, mucoxin, an acetogenin (B2873293), has been shown to induce the expression of pro-apoptotic proteins Bax and p53 in T47D breast cancer cells. biomedpharmajournal.org The primary mechanism of action for many acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. nih.govfrontiersin.org This disruption of cellular energy production is particularly detrimental to cancer cells, which have high energy demands.

However, the full spectrum of this compound's biological activities is likely much broader. Investigations in non-human models could uncover effects on other cellular pathways, potential anti-inflammatory, antimicrobial, or immunomodulatory properties. Understanding these unexplored activities is crucial for identifying new therapeutic avenues for this compound and its derivatives.

Table 1: Potential Areas of Investigation for Unexplored Biological Activities of this compound

| Biological Activity | Potential Non-Human Models | Key Questions to Address |

| Neurotoxicity | Rodent models, Zebrafish larvae | Does this compound cross the blood-brain barrier? What are its effects on neuronal viability and function? |

| Anti-inflammatory | Murine models of inflammation | Can this compound modulate inflammatory pathways and cytokine production? |

| Antimicrobial | In vitro cultures of bacteria and fungi | Does this compound exhibit activity against pathogenic microorganisms? What is its mechanism of antimicrobial action? |

| Immunomodulation | In vitro cultures of immune cells, Murine models | How does this compound affect the function of immune cells such as T-cells, B-cells, and macrophages? |

Advanced Computational Modeling and Drug Design Based on this compound

The unique chemical structure of this compound makes it an excellent candidate for advanced computational modeling and structure-based drug design. dovepress.com These in silico approaches can accelerate the discovery and optimization of this compound-based therapeutic agents.

Molecular docking studies can be employed to predict the binding interactions of this compound with its biological targets, such as Complex I of the mitochondrial respiratory chain. nih.govdergipark.org.trmdpi.commdpi.com By understanding the precise molecular interactions, researchers can rationally design modifications to the this compound scaffold to enhance its binding affinity and selectivity. For example, a molecular modeling study on acetogenins from Annona muricata revealed strong binding interactions with the anti-apoptotic protein Bcl-Xl, suggesting a potential mechanism for inducing apoptosis in cancer cells. dovepress.com

Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. researchgate.net Virtual screening of large compound libraries against the identified targets of this compound can also lead to the discovery of novel scaffolds with similar biological activities.

Development of Novel this compound Analogues with Improved Specificity and Potency

The synthesis of novel this compound analogues is a key strategy for improving its therapeutic potential. By systematically modifying the chemical structure of this compound, it is possible to enhance its specificity for cancer cells, increase its potency, and reduce potential off-target effects.

Structure-activity relationship (SAR) studies of various annonaceous acetogenins have provided valuable insights for the design of new analogues. acs.orgnih.gov For example, the stereochemistry of the tetrahydrofuran (B95107) (THF) rings and the length of the aliphatic chain have been shown to be critical for cytotoxic activity. acs.org Researchers have successfully synthesized a variety of acetogenin analogues with modified THF ring systems, altered side chains, and different lactone moieties to explore their impact on biological activity. nih.govbeilstein-journals.orgdovepress.com

The development of glycosylated derivatives of acetogenins like squamocin (B1681989) and bullatacin has been explored to improve water solubility and potentially enhance tumor targeting. dovepress.comscienceopen.com These efforts highlight the potential for creating this compound analogues with improved pharmaceutical properties. Future work will likely focus on creating a diverse library of this compound derivatives for comprehensive biological evaluation.

Table 2: Strategies for the Development of Novel this compound Analogues

| Modification Strategy | Rationale | Example from Acetogenin Research |

| Modification of the THF rings | Enhance binding to target proteins and modulate activity. | Synthesis of analogues with altered stereochemistry or number of THF rings. nih.gov |